5-Chloro-7-fluoro-3-iodoindazole
Overview
Description
5-Chloro-7-fluoro-3-iodoindazole is a halogenated indole derivative. The presence of halogen atoms in the indazole ring can significantly influence the compound’s reactivity and biological activity .
Preparation Methods
The synthesis of 5-Chloro-7-fluoro-3-iodoindazole typically involves halogenation reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a halogenated indazole with a boronic acid derivative in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as sodium carbonate, and a solvent like dioxane . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
5-Chloro-7-fluoro-3-iodoindazole can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions:
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura reaction, to form more complex molecules.
Scientific Research Applications
5-Chloro-7-fluoro-3-iodoindazole has several scientific research applications:
Medicinal Chemistry: Indole derivatives, including halogenated indazoles, are studied for their potential as antiviral, anticancer, and antimicrobial agents. The unique halogenation pattern of this compound may enhance its biological activity and selectivity.
Agriculture: Halogenated indoles can be used as plant growth regulators and pesticides.
Material Science: The compound can be used in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Chloro-7-fluoro-3-iodoindazole is not fully understood. like other indole derivatives, it is likely to interact with various molecular targets, including enzymes and receptors, through its halogenated indazole ring . The presence of halogen atoms can enhance the compound’s binding affinity and specificity to its targets .
Comparison with Similar Compounds
5-Chloro-7-fluoro-3-iodoindazole can be compared with other halogenated indole derivatives, such as:
5-Iodoindole: Known for its potent antimicrobial activity.
4-Fluoroindole: Studied for its ability to inhibit biofilm formation by bacteria.
7-Chloroindole: Investigated for its antiviral properties.
The unique combination of chlorine, fluorine, and iodine atoms in this compound may provide distinct advantages in terms of reactivity and biological activity compared to other halogenated indoles .
Properties
IUPAC Name |
5-chloro-7-fluoro-3-iodo-2H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFIN2/c8-3-1-4-6(5(9)2-3)11-12-7(4)10/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YODAWRJZGMZNNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=NNC(=C21)I)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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